4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (4-CPMP) is a synthetic compound with a variety of applications in scientific research. It is a member of the pyrazol-5-amine family, which is known for its ability to interact with several different biochemical pathways. 4-CPMP has been studied for its potential use in the treatment of various diseases, as well as its ability to be used as a research tool for studying the structure and function of various biological systems.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Antimicrobial Activity : A study by Guna et al. (2015) demonstrated the synthesis of various 1H-pyrazol-5-amine derivatives, including 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and their antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungi. Some compounds showed moderate activity at a concentration of 50 µg/ml (Guna, Bhadani, Purohit, & Purohit, 2015).
Synthesis Methods and Optimization
- Optimization of Synthetic Methods : Liu et al. (2017) focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for biologically active compounds. The synthesis involved Knoevenagel condensation and Cyclization reactions, with the aim of optimizing these methods for more efficient industrial production (Liu, Xu, & Xiong, 2017).
Chemical Characterization and Applications
- Chemical Characterization and Potential Applications : The synthesis and NMR spectroscopic investigations of various 4-acylpyrazolones, including those related to this compound, were explored by Eller and Holzer (2018). These compounds have potential applications in various fields, including medicinal chemistry (Eller & Holzer, 2018).
Anticancer and Antimicrobial Research
- Anticancer and Antimicrobial Potential : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of 1H-pyrazol-5-amine, showing potential as antimicrobial and anticancer agents. This research opens avenues for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Dyeing Properties and Biological Properties
- Dyeing and Biological Properties : Bagdatli and Ocal (2012) studied new azo and bisazo dyes derived from 5-pyrazolones, suggesting their utility in dyeing and potential biological applications (Bagdatli & Ocal, 2012).
Structural and Molecular Studies
- Structural Analysis and Molecular Studies : Kumarasinghe, Hruby, and Nichol (2009) conducted structural analysis and molecular studies on compounds including 1H-pyrazol-3-yl derivatives, providing insights into their chemical properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a similar structure have been reported to have antiviral activity against influenza A and Coxsackie B4 virus .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
For instance, some indole derivatives have been found to modulate the levels of important plant hormones including the gibberellins (GAs), abscisic acid (ABA) and cytokinins (CK) .
Pharmacokinetics
Similar compounds have been reported to be well absorbed, metabolized, and excreted . The bioavailability of these compounds can be influenced by various factors such as the physicochemical properties of the compound, the route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been reported to have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
It is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
There is currently no information available on the temporal effects of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine in laboratory settings . This includes data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable
properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-15(12-7-9-13(17)10-8-12)16(18)20(19-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVXJQPAQVYYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.